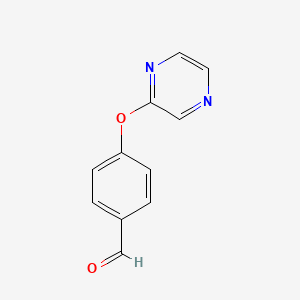

4-(Pyrazin-2-yloxy)benzaldehyde

Overview

Description

4-(Pyrazin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(Pyrazin-2-yloxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with pyrazine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

4-(Pyrazin-2-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Pyrazin-2-yloxy)benzaldehyde has been extensively studied for its applications in various scientific fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

4-(Pyrazin-2-yloxy)benzaldehyde can be compared with other similar compounds such as:

4-(Pyridin-2-yloxy)benzaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.

4-(Quinolin-2-yloxy)benzaldehyde: Contains a quinoline ring, offering different chemical properties and reactivity.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields .

Biological Activity

4-(Pyrazin-2-yloxy)benzaldehyde, with the molecular formula CHNO and a molecular weight of 200.19 g/mol, is a compound that has garnered attention in various scientific fields due to its potential biological activities. This compound is synthesized through the reaction of 2-hydroxybenzaldehyde with pyrazine, and it serves as an important intermediate in organic synthesis, particularly in medicinal chemistry.

- IUPAC Name : 4-pyrazin-2-yloxybenzaldehyde

- CAS Number : 866156-93-6

- Molecular Weight : 200.19 g/mol

- InChI Key : CVXVCLKXSLVETE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This characteristic enables it to react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. Such interactions can significantly alter the function and activity of these biomolecules, potentially influencing various biochemical pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrazine have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties. The exact mechanism by which it exerts antimicrobial effects is still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Preliminary research indicates that this compound may also exhibit anti-inflammatory properties. It has been suggested that such compounds can inhibit key enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for further research in the treatment of inflammatory diseases.

Cytotoxic Effects

Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxicity against various cancer types, including breast and lung cancers. The mechanism typically involves induction of apoptosis or cell cycle arrest, which could be a promising area for further exploration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 4-(Pyridin-2-yloxy)benzaldehyde | Pyridine derivative | Antimicrobial |

| 4-(Quinolin-2-yloxy)benzaldehyde | Quinoline derivative | Anticancer |

| 4-(Pyrazol-4-yl)benzaldehyde | Pyrazole derivative | Selective kinase inhibition |

These comparisons highlight how variations in the heterocyclic ring can influence biological activity and reactivity profiles.

Research Findings and Case Studies

- Antimicrobial Activity Study : A study conducted on pyrazine derivatives revealed that compounds with similar structures to this compound showed significant inhibitory effects against Gram-positive bacteria (IC values < 50 µM). This suggests potential for development as an antimicrobial agent .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that related compounds inhibited lipoxygenase activity by more than 70%, indicating a strong anti-inflammatory potential . Further studies are needed to confirm these effects specifically for this compound.

- Cytotoxicity Assessment : Preliminary cytotoxicity tests on cancer cell lines showed that similar compounds reduced cell viability by over 60% at concentrations ranging from 10 µM to 50 µM . These findings warrant further investigation into the specific effects of this compound on cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Pyrazin-2-yloxy)benzaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodology : A typical approach involves nucleophilic aromatic substitution, where pyrazine-2-ol reacts with a halogenated benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) under basic conditions. Optimization includes using polar aprotic solvents (e.g., DMF), elevated temperatures (80–120°C), and catalysts like potassium carbonate. Purity can be enhanced via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify the aldehyde proton (~10 ppm) and pyrazine/benzene ring protons.

- HPLC-UV : Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions improves detection sensitivity .

- FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm) and ether linkage (C-O-C at ~1250 cm) .

Q. How does the reactivity of the aldehyde group in this compound compare to other benzaldehyde derivatives?

- Methodology : The electron-withdrawing pyrazine ring enhances electrophilicity, making the aldehyde more reactive in nucleophilic additions (e.g., Schiff base formation). Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify reactivity differences .

Advanced Research Questions

Q. How can hydrogen bonding influence the crystal packing of this compound, and what methodologies analyze these interactions?

- Methodology : X-ray crystallography (using SHELX software ) reveals hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules ) classifies interactions (e.g., R(8) dimers). Computational tools like Mercury (CCDC) visualize packing diagrams and quantify intermolecular distances.

Q. What computational methods predict the electronic properties and regioselectivity of this compound in reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated via continuum models (e.g., PCM) .

Q. How can the aldehyde group be modified to design bioactive derivatives, and what analytical methods validate these modifications?

- Methodology :

- Synthetic Modifications : Condensation with hydrazines (to form hydrazones) or amines (Schiff bases) .

- Validation : LC-MS confirms molecular weights, while H NMR tracks aldehyde proton disappearance. Biological assays (e.g., enzyme inhibition) assess activity .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with steric hindrance?

- Methodology : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity. Microwave-assisted synthesis reduces reaction times and improves yields. Single-crystal XRD resolves steric clashes in final products .

Q. Methodological Considerations Table

Properties

IUPAC Name |

4-pyrazin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-1-3-10(4-2-9)15-11-7-12-5-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXVCLKXSLVETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394286 | |

| Record name | 4-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866156-93-6 | |

| Record name | 4-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.